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Compound of Interest

Compound Name: Cefovecin

Cat. No.: B1236667 Get Quote

A comprehensive analysis of the pharmacodynamic properties of Cefovecin across various

species, providing researchers, scientists, and drug development professionals with essential

comparative data and experimental insights.

Cefovecin, a third-generation cephalosporin antibiotic, is distinguished by its extended-

spectrum activity and long-acting formulation, making it a significant tool in veterinary medicine.

Marketed as Convenia®, its primary application is in the treatment of skin and soft tissue

infections in dogs and cats. This guide provides a comparative overview of the

pharmacodynamics of Cefovecin, supported by available experimental data, to aid in research

and development.

Mechanism of Action
As a β-lactam antibiotic, Cefovecin exerts its bactericidal effect by inhibiting the synthesis of

the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs),

which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell

wall integrity leads to cell lysis and death.[1][2][3][4] Cefovecin has demonstrated efficacy

against a broad range of Gram-positive and Gram-negative bacteria.[4] However, it is not

effective against Pseudomonas species or enterococci.[1][2]
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Figure 1: Mechanism of action of Cefovecin.

In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The

following tables summarize the MIC50 and MIC90 values of Cefovecin against common

veterinary pathogens in dogs and cats.

Table 1: Cefovecin MIC Distribution for Pathogens from Dogs

Pathogen No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL)
MIC Range
(µg/mL)

Staphylococcus

pseudintermediu

s

270 (EU) / 231

(US)
0.12 / 0.12 0.25 / 0.25

≤0.06-8 / ≤0.06-

>32

Streptococcus

canis
66 (US) ≤0.06 ≤0.06 ≤0.06-≤0.06

Escherichia coli - - 1.0 -

Data compiled from a study of European and North American isolates.

Table 2: Cefovecin MIC Distribution for Pathogens from Cats
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Pathogen No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL)
MIC Range
(µg/mL)

Pasteurella

multocida
57 ≤0.06 ≤0.06 <0.06-0.12

Data from a US field study.

Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic

over time. Limited comparative data is available for Cefovecin across different species.

However, a study on canine isolates of Staphylococcus pseudintermedius and Escherichia coli

provides valuable information.

In this study, the ranking of killing potency was determined as pradofloxacin > cefazolin >

cefovecin > doxycycline. For S. pseudintermedius, at a density of 107 CFU/mL and at the

maximum serum drug concentration, Cefovecin demonstrated significantly more killing than

doxycycline after 12 hours of exposure.

It is important to note that specific time-kill kinetic data for Cefovecin against Streptococcus

canis and Pasteurella multocida in various species is not readily available in the published

literature.

Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the suppression of bacterial growth that continues after the

antibiotic concentration falls below the MIC. This is a crucial pharmacodynamic parameter for

determining dosing intervals.

Currently, there is no publicly available data on the post-antibiotic effect of Cefovecin against

key veterinary pathogens such as Staphylococcus pseudintermedius, Streptococcus canis, or

Pasteurella multocida. General studies on cephalosporins suggest they can exhibit a PAE

against Gram-positive cocci.

Comparative Pharmacokinetics
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The long-acting nature of Cefovecin is attributed to its high degree of plasma protein binding

and slow elimination. These pharmacokinetic properties vary significantly across species,

which in turn influences its pharmacodynamic profile and dosing regimen.

Table 3: Comparative Pharmacokinetic Parameters of Cefovecin (8 mg/kg subcutaneous

administration)

Species Tmax (hours) Cmax (µg/mL)
Half-life (t½)
(hours)

Protein
Binding (%)

Dog 6.2 ± 0.3 121 133 ± 16 98.5

Cat 2.0 ± 2.0 141 166 ± 18 99.8

African Lion -
9.73 (4 mg/kg) /

18.35 (8 mg/kg)
111.4 - 115.1 -

Dolphin (adult) ~8-9 79.19 ~204 (8.5 days) -

Dolphin

(neonate)
~8-9 35.49 ~84 (3.5 days) -

Patagonian Sea

Lion
8 55.21 ~672 (4 weeks) -

Alpaca 2.8 108 16.9 -

Squirrel Monkey 0.5 - 2
~2-fold lower

than dogs
2.6 ± 0.1 83.6 - 92.1

Rhesus

Macaque
0.5 - 2

~2-fold lower

than dogs
8.0 ± 0.6 93.8 - 97.8

Cynomolgus

Macaque
0.5 - 2

~2-fold lower

than dogs
6.3 ± 1.8 96.2 - 97.9

C57BL/6 Mouse
0.25 (8 mg/kg) /

0.5 (40 mg/kg)
78.18 / 411.54 1.07 / 0.84 -

Data compiled from multiple sources.[5][6][7]
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The significant variation in half-life across species underscores the importance of species-

specific pharmacokinetic and pharmacodynamic studies to establish appropriate dosing

intervals.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The MIC values presented in this guide are typically determined using the broth microdilution

method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document

VET01.
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Figure 2: Broth Microdilution MIC Testing Workflow.
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Key steps in the broth microdilution protocol include:

Preparation of Antimicrobial Agent: A stock solution of Cefovecin is prepared and serially

diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations in a 96-

well microtiter plate.

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar

medium. A standardized suspension is then prepared in broth or saline to a turbidity

equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108

CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x

105 CFU/mL in each well of the microtiter plate.

Inoculation: The microtiter plate containing the Cefovecin dilutions is inoculated with the

standardized bacterial suspension.

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

Reading and Interpretation: After incubation, the plate is visually examined for bacterial

growth (turbidity). The MIC is recorded as the lowest concentration of Cefovecin that

completely inhibits visible growth.

Time-Kill Kinetic Assay (General Protocol)
While specific protocols for Cefovecin time-kill studies are not widely published, a general

methodology involves:

Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth.

Exposure to Antibiotic: The bacterial suspension is exposed to various concentrations of

Cefovecin (e.g., 1x, 2x, 4x MIC).

Sampling over Time: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8,

24 hours).

Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial

dilution and plating on agar plates.

Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1236667?utm_src=pdf-body
https://www.benchchem.com/product/b1236667?utm_src=pdf-body
https://www.benchchem.com/product/b1236667?utm_src=pdf-body
https://www.benchchem.com/product/b1236667?utm_src=pdf-body
https://www.benchchem.com/product/b1236667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Cefovecin's unique long-acting properties, driven by its high plasma protein binding, make it a

valuable therapeutic agent in veterinary medicine. However, its pharmacokinetic and,

consequently, its pharmacodynamic profile, exhibit significant interspecies variability. While in

vitro susceptibility data for key canine and feline pathogens are well-established, there is a

notable lack of publicly available comparative data on time-kill kinetics for pathogens other than

S. pseudintermedius and E. coli, and a complete absence of data on the post-antibiotic effect of

Cefovecin. This highlights a critical area for future research to further optimize the rational use

of this important antibiotic across a wider range of species. The provided data and protocols

serve as a foundational guide for researchers and drug development professionals in the

continued evaluation and application of Cefovecin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1236667#comparative-pharmacodynamics-of-
cefovecin-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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